1-Nitro-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene often involves specific reactions and modifications. For instance, modification of related structures with electron-withdrawing substituents, such as trifluoromethyl and nitro groups, can significantly enhance their activity (Chen-Chen Peng et al., 2016). Synthesis approaches can vary depending on the desired structural and functional properties of the final compound.
Molecular Structure Analysis
The molecular structure of related nitro-substituted compounds often exhibits specific conformations and bond lengths. For example, the structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene, a related compound, was determined using X-ray diffraction, highlighting the importance of intramolecular interactions in determining the conformation of nitro substituents (R. Gopal et al., 1980). Similar techniques could be applied to analyze the structure of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene.
Chemical Reactions and Properties
Chemical reactions involving nitro-substituted benzene compounds can be complex and varied. For instance, the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution is a reaction that could provide insights into the chemical behavior of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene (D. Vione et al., 2004). Understanding these reactions is crucial for predicting and manipulating the chemical properties of the compound.
Physical Properties Analysis
The physical properties of nitro-substituted benzene derivatives can be inferred from similar compounds. For example, the crystal structure of bis(prop-2-yn-1-yl) 5-nitroisophthalate may offer insights into the physical characteristics of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, such as crystal formation and hydrogen bond interactions (K. Ezhilarasi et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be complex. Studies on similar compounds, such as the synthesis and structure of geminally activated nitroethenes of the indole series, provide valuable information on the reactivity, stability, and potential chemical interactions of nitro-substituted compounds (R. Baichurin et al., 2019).
Scientific Research Applications
Synthesis and Biological Evaluation : A study by Taia et al. (2020) reports the synthesis of heterocyclic systems derived from eugenol derivatives, including 1-Nitro-2-(prop-2-yn-1-yloxy)benzene. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Taia et al., 2020).
Crystal Structure Analysis : The crystal structure of compounds related to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene has been analyzed by Ezhilarasi et al. (2015). Their work provides insights into the molecular geometry and intermolecular interactions of these compounds (Ezhilarasi et al., 2015).
Synthesis and Antioxidant Properties : Kıvrak et al. (2018) synthesized 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues from 1-Nitro-2-(prop-2-yn-1-yloxy)benzaldehydes. These compounds showed notable antioxidant capacity, suggesting potential applications in oxidative stress-related research (Kıvrak et al., 2018).
Fluorescent Probes and Click Chemistry : Minuti et al. (2016) explored the use of stable aromatic nitrile oxides, including derivatives of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, to create fluorescent probes for bioimaging and click chemistry applications (Minuti et al., 2016).
Supramolecular Chemistry : Studies by Jan et al. (2013) and Chin et al. (2012) have analyzed the supramolecular interactions and crystal structures of compounds closely related to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene. Their findings contribute to the understanding of molecular assembly and crystal engineering (Jan et al., 2013); (Chin et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-nitro-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYIVAJBFNTKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508619 | |
Record name | 2-Nitrophenyl 2-propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
13350-09-9 | |
Record name | 2-Nitrophenyl 2-propynyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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